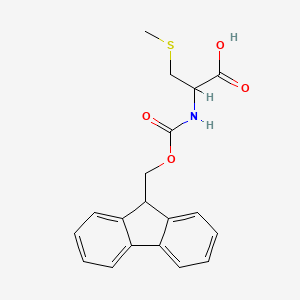

N-Fmoc-S-methyl-L-cysteine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylsulfanylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO4S/c1-25-11-17(18(21)22)20-19(23)24-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17H,10-11H2,1H3,(H,20,23)(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKNJDZVHMNQAGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Fmoc Protected Amino Acid Building Blocks in Solid Phase Peptide Synthesis Spps

The synthesis of peptides, particularly long or complex ones, relies on a strategy known as Solid-Phase Peptide Synthesis (SPPS). In SPPS, amino acids are sequentially added to a growing peptide chain that is anchored to a solid resin support. ucl.ac.uk A crucial aspect of this process is the use of protecting groups to prevent unwanted side reactions at the reactive ends of the amino acids.

The fluorenylmethoxycarbonyl (Fmoc) group is a widely used protecting group for the N-terminus (the amino group) of an amino acid. Its popularity stems from several key advantages in the context of SPPS. wikipedia.org The primary benefit is its base-lability; it is stable under acidic and neutral conditions but can be readily removed by a weak base, typically a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). wikipedia.orgiris-biotech.de

This characteristic is central to the "orthogonal" protection strategy commonly employed in Fmoc-based SPPS. iris-biotech.depeptide.com In this strategy, the temporary N-terminal Fmoc group can be removed without affecting the permanent protecting groups on the amino acid side chains or the acid-labile linker attaching the peptide to the resin. wikipedia.orgpeptide.com This selective deprotection is essential for the stepwise elongation of the peptide chain. peptide.com Following the removal of the Fmoc group, the next protected amino acid can be coupled to the newly freed amino group. This cycle of deprotection and coupling is repeated until the desired peptide sequence is assembled. ucl.ac.uk

Another significant advantage of the Fmoc group is that its removal can be easily monitored. The byproduct of the deprotection reaction, dibenzofulvene, exhibits strong ultraviolet (UV) absorbance, allowing researchers to track the reaction's completion and ensure the efficiency of the synthesis process. wikipedia.org

Table 1: Advantages of Fmoc Protection in SPPS

| Feature | Description | Significance in SPPS |

|---|---|---|

| Base Lability | Cleaved under mild basic conditions (e.g., 20% piperidine in DMF), but stable to acids. wikipedia.org | Enables an orthogonal protection strategy, where side-chain protecting groups and the resin linker (often acid-labile) remain intact during N-terminal deprotection. iris-biotech.depeptide.com |

| Orthogonality | Allows for selective removal of the N-terminal protecting group without disturbing other protecting groups. peptide.com | Crucial for the synthesis of complex peptides and those with modified side chains, as it prevents unwanted reactions. peptide.comnih.gov |

| UV-Monitoring | The cleavage byproduct, dibenzofulvene, has a strong UV absorbance. | Allows for real-time, quantitative monitoring of the deprotection step, ensuring complete reaction before proceeding to the next coupling cycle. wikipedia.org |

| Compatibility | Compatible with a wide range of solvents, reagents, and activation methods used in modern SPPS. | Provides flexibility in synthesis protocols and is suitable for automated peptide synthesizers. |

Role of S Methyl L Cysteine As a Specialized Amino Acid Residue in Peptide Design

S-methyl-L-cysteine is a derivative of the amino acid L-cysteine. nih.gov In this modified residue, the hydrogen atom of the thiol group (-SH) is replaced by a methyl group (-CH3). nih.gov This seemingly small alteration has significant implications for peptide chemistry and design.

The primary consequence of S-methylation is the blocking of disulfide bond formation. Cysteine residues are unique in their ability to form disulfide bridges (-S-S-) with other cysteine residues, which are critical for the folding and structural stability of many natural proteins. By methylating the sulfur atom, this oxidative pathway is prevented. This allows researchers to incorporate a sulfur-containing amino acid into a peptide sequence without the possibility of it forming unintended disulfide links, either within the same peptide chain (intrachain) or with other peptide molecules (interchain). rsc.org

The incorporation of S-methyl-L-cysteine can also influence a peptide's conformational properties and biological activity. The presence of the methylthio group can alter the local stereochemistry and electronic environment, potentially leading to enhanced stability or improved pharmacological characteristics. chemimpex.com For this reason, it is utilized in the synthesis of bioactive peptides and to modify existing peptide structures. chemimpex.com Research has highlighted its use in creating compounds with antioxidant and neuroprotective properties. medchemexpress.com Its incorporation into peptide structures is a key strategy in medicinal chemistry for developing novel drug candidates. chemimpex.comchemimpex.com

Table 2: Characteristics and Applications of S-Methyl-L-cysteine in Peptides

| Characteristic | Description | Application in Peptide Design |

|---|---|---|

| Structure | An L-cysteine derivative where the thiol hydrogen is replaced by a methyl group. nih.gov | Introduces a stable sulfur-containing residue into a peptide chain. |

| Disulfide Blocking | The methyl group on the sulfur atom prevents the formation of disulfide bonds. rsc.org | Allows for the inclusion of a cysteine-like residue without the complication of undesired oxidation and disulfide bridging. |

| Pharmacological Modification | Can improve the pharmacological properties of peptides. chemimpex.com | Used in the design of bioactive peptides and novel therapeutics to enhance biological activity and stability. chemimpex.comchemimpex.com |

| Research Applications | Investigated for its role in antioxidant and neuroprotective activities. medchemexpress.com | Serves as a building block for peptides in research areas such as neuroprotection and the study of metabolic diseases. medchemexpress.comchemimpex.com |

Overview of Academic Research Trajectories for N Fmoc S Methyl L Cysteine

Strategies for S-Methylation in L-Cysteine Precursors

The introduction of the methyl group onto the sulfur atom of L-cysteine is a foundational step in the synthesis of this compound. Various strategies have been developed to achieve this transformation, each with its own set of advantages and limitations.

A common approach involves the direct methylation of L-cysteine using a methylating agent. For instance, L-cysteine hydrochloride can be methylated with methyl iodide in the presence of a base like sodium ethoxide. google.com Another method utilizes the reaction of L-cysteine with methyl mercaptan, where the thiomethyl moiety originates from methionine. oup.com

In the context of preparing the fully protected derivative, S-methylation can be performed on a precursor that already contains the N-terminal protecting group. For example, N-(tert-butoxycarbonyl)-L-cysteine methyl ester can be S-methylated to yield the corresponding S-methylated intermediate. mdpi.com

A notable strategy for the synthesis of N-methyl cysteine derivatives involves the reduction of a thiazolidine (B150603) precursor. This method can be followed by in situ treatment with methyl bromide to furnish the S-methyl derivative. monash.edu This approach highlights the versatility of synthetic routes starting from different cysteine-related scaffolds.

The choice of the S-protecting group on the cysteine precursor can also influence the methylation strategy. While direct methylation of the free thiol is common, some synthetic pathways employ S-protected cysteine derivatives that are later deprotected and methylated, or where the protecting group itself facilitates the introduction of the methyl group.

N-Fluorenylmethyloxycarbonyl (Fmoc) Protection Protocols for S-Methyl-L-cysteine

Once S-methyl-L-cysteine is obtained, the subsequent crucial step is the protection of the α-amino group with the 9-fluorenylmethyloxycarbonyl (Fmoc) group. This protection is essential for its use in Fmoc-based solid-phase peptide synthesis (SPPS). chemimpex.com

The standard procedure for Fmoc protection involves reacting S-methyl-L-cysteine with an Fmoc-donating reagent, such as Fmoc-N-hydroxysuccinimide (Fmoc-Osu) or Fmoc-chloride (Fmoc-Cl). The reaction is typically carried out in a suitable solvent like dimethylformamide (DMF) at controlled temperatures, often between 0°C and 4°C, to maintain the stereochemical integrity of the amino acid. A base, such as N,N-diisopropylethylamine (DIPEA), is commonly added to deprotonate the amino group, facilitating the acylation reaction.

To minimize the risk of racemization during the protection step, coupling reagents like ethyl cyano(hydroxyimino)acetate (OxymaPure®) can be employed. An alternative approach to prevent side reactions, such as the formation of amino acid oligomers, is the intermediate silylation of the carboxylic acid group with reagents like chlorotrimethylsilane (B32843) before introducing the Fmoc group. nih.gov

The development of improved oxime-based reagents for the clean introduction of the Fmoc group aims to replace the traditional N-hydroxysuccinimide activation, offering potentially higher yields and purities. nih.gov

Optimization of Synthesis Yields and Purity for Research-Scale Production

Optimizing the yield and purity of this compound is paramount for its efficient use in research, particularly for the synthesis of complex peptides. Several factors, from the choice of starting materials to the purification methods, play a significant role.

A highly efficient, two-step procedure starting from (R)-thiazolidine-4-carboxylic acid has been reported for the synthesis of N-Fmoc-N,S-dimethyl-L-cysteine. researchgate.net This method is characterized by the ability to obtain crystalline product after a simple crystallization step, avoiding the need for purification of intermediates. researchgate.net

For solid-phase synthesis applications, the choice of coupling reagents is critical. The use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of DIPEA has been shown to be effective for introducing Fmoc-N-Me-Cys(Trt)-OH, a related protected cysteine derivative. alfa-chemistry.comsigmaaldrich.com

Furthermore, studies on the synthesis of N-methyl cysteine derivatives have highlighted that methods leading to low yields or significant deprotection of the sulfhydryl group are suboptimal. nih.gov An optimized process for the automated synthesis of related protected cysteine derivatives has been shown to ensure high yield and purity, a principle that can be applied to the production of this compound.

The purification of the final product is often achieved through techniques like gradient flash chromatography. nih.govresearchgate.net The choice of solvent systems for chromatography is crucial for separating the desired product from any unreacted starting materials or byproducts.

Investigation of Stereochemical Control in this compound Synthesis

Maintaining the L-configuration of the cysteine backbone throughout the synthetic sequence is of utmost importance, as the biological activity of peptides is highly dependent on their stereochemistry. google.com The potential for racemization exists at several stages of the synthesis, particularly during the N-Fmoc protection and subsequent activation steps in peptide synthesis.

The use of urethane-based protecting groups like Fmoc is known to suppress racemization during activation and coupling. nih.gov However, the conditions for Fmoc protection must be carefully controlled. Performing the reaction at low temperatures (e.g., 0-4°C) is a standard practice to preserve stereochemical integrity.

The choice of coupling reagents during peptide synthesis can also impact stereochemistry. While base-mediated activation methods can sometimes lead to racemization of cysteine residues, the use of carbodiimide (B86325) activation can help avoid this issue. nih.gov It has been noted that certain physiological properties of chiral drugs are dependent on their stereochemistry, with undesired side-effects often attributed to the presence of the wrong stereoisomer. google.com Therefore, synthetic methods that provide high levels of stereochemical control are highly desirable. google.com

For instance, a convenient two-step synthesis of N-Fmoc-N,S-dimethyl-L-cysteine from (R)-thiazolidine-4-carboxylic acid proceeds without the need for purification of intermediates, which can help in preserving the stereochemical purity of the final product. researchgate.net

Comparative Analysis of Synthetic Pathways and Their Efficiency

Several synthetic pathways to this compound and its analogs have been developed, each with varying degrees of efficiency. A comparative analysis reveals the strengths and weaknesses of different approaches.

Another convenient two-step procedure starts from (R)-thiazolidine-4-carboxylic acid, involving reduction and subsequent protection to yield N-Fmoc-N,S-dimethyl-L-cysteine. researchgate.net This method is advantageous due to its simplicity and the ease of purification. researchgate.net

In contrast, some traditional methods for N-methylation have been found to be suboptimal for cysteine derivatives, often resulting in low yields or unwanted side reactions like sulfhydryl deprotection. nih.gov For example, direct N-methylation using sodium hydride and methyl iodide, a common method for other amino acids, can be challenging for cysteine due to the reactivity of the thiol group. monash.edu

Below is a comparative table of different synthetic approaches:

| Starting Material | Key Intermediates/Reagents | Reported Yield | Key Advantages | Reference(s) |

| Fmoc-Cys(StBu)-OH | Oxazolidinone, Triethylsilane/TFA | 91% (overall) | High yield, good for electronically neutral derivatives. | nih.gov, nih.gov |

| (R)-thiazolidine-4-carboxylic acid | Reduction, Fmoc protection | Not explicitly stated, but implies high purity without intermediate purification. | Convenient two-step procedure, simple crystallization. | researchgate.net |

| L-cysteine hydrochloride | Methyl iodide, Sodium ethoxide | Not specified | Direct S-methylation approach. | google.com |

| N-(tert-butoxycarbonyl)-L-cysteine methyl ester | S-methylation reagents | Not specified | Allows for S-methylation on a pre-protected precursor. | mdpi.com |

This comparative analysis underscores the continuous efforts in synthetic chemistry to develop more efficient, scalable, and stereochemically controlled routes to valuable building blocks like this compound.

Coupling Chemistry and Reagent Selection for Efficient Incorporation

The efficient incorporation of this compound into a growing peptide chain on a solid support relies on standard and well-established coupling methodologies used in Fmoc-SPPS. The choice of coupling reagents is critical to ensure high yields and minimize side reactions.

Commonly used coupling reagents include phosphonium (B103445) salts, such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), and aminium/uronium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). nih.govnih.gov These reagents, in the presence of a tertiary base like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), activate the carboxylic acid of the incoming Fmoc-amino acid to form a highly reactive species that readily acylates the free N-terminal amine of the resin-bound peptide. nih.govnih.gov

Carbodiimide-based reagents, such as N,N'-diisopropylcarbodiimide (DIC), are also frequently employed, often in conjunction with an additive like OxymaPure (ethyl cyano(hydroxyimino)acetate) or 6-Cl-HOBt to suppress racemization and improve coupling efficiency. nih.govacs.org

A typical coupling cycle for incorporating this compound involves the following steps:

Fmoc Deprotection: Removal of the N-terminal Fmoc group from the resin-bound peptide using a solution of piperidine (B6355638) in N,N-dimethylformamide (DMF). nih.gov

Washing: Thorough washing of the resin with DMF to remove residual piperidine and byproducts. nih.gov

Coupling: Addition of the pre-activated this compound solution (Fmoc-amino acid, coupling reagent, and base in DMF) to the resin. The reaction is typically allowed to proceed for 1-2 hours at room temperature. nih.govnih.gov

Washing: Final washing steps with DMF and dichloromethane (B109758) (DCM) to remove excess reagents and soluble byproducts. nih.gov

The selection of coupling reagents can be influenced by the specific peptide sequence and the potential for side reactions. For instance, to minimize racemization, which can be a concern with cysteine derivatives, carbodiimide activation with additives is often preferred. nih.gov

Table 1: Common Coupling Reagents for this compound Incorporation

| Reagent Class | Example Reagents | Common Additives | Base |

| Phosphonium Salts | PyBOP | DIPEA, NMM | |

| Aminium/Uronium Salts | HATU, HBTU | DIPEA, NMM | |

| Carbodiimides | DIC | OxymaPure, 6-Cl-HOBt | Not always required |

Chemoselective Considerations for the S-Methyl Thioether Group during Peptide Elongation

The S-methyl thioether side chain of this compound is generally stable under the standard conditions of Fmoc-SPPS. Unlike the free thiol of cysteine, which is highly nucleophilic and prone to oxidation and alkylation, the S-methyl group is relatively inert. ug.edu.pl This stability is a key advantage, as it often eliminates the need for a side-chain protecting group for the sulfur atom during peptide elongation.

However, certain considerations are necessary to maintain the integrity of the thioether throughout the synthesis:

Acid Stability: The S-methyl group is stable to the repetitive treatments with the mild base (e.g., 20% piperidine in DMF) used for Fmoc deprotection. chempep.com It is also generally stable to the final cleavage from most resins, which typically involves strong acids like trifluoroacetic acid (TFA). acs.org

Oxidation: While more resistant to oxidation than a free thiol, the thioether can be oxidized to a sulfoxide (B87167) under harsh oxidative conditions. acs.orgiris-biotech.de Care should be taken to avoid unintended oxidation during synthesis and cleavage.

Alkylation: The thioether is a weak nucleophile and is generally not susceptible to alkylation by carbocations that may be generated during the cleavage of other side-chain protecting groups. acs.org

The chemoselectivity of the S-methyl group allows for its presence in a peptide chain while other reactive side chains, such as those of lysine (B10760008) or glutamic acid, are protected with standard acid-labile groups (e.g., Boc and tBu, respectively). This orthogonality is fundamental to the success of Fmoc-SPPS.

Mitigation of Side Reactions Associated with Sulfur-Containing Amino Acids in SPPS

The presence of sulfur-containing amino acids like S-methyl-L-cysteine in a peptide sequence necessitates careful control of reaction conditions to prevent unwanted side reactions.

The primary side reaction involving the S-methyl thioether is its oxidation to the corresponding sulfoxide. acs.orgiris-biotech.de While less reactive than methionine in this regard, this oxidation can still occur, particularly during the final cleavage and deprotection step.

To mitigate oxidation, several strategies can be employed:

Use of Scavengers: The inclusion of reducing agents or scavengers in the cleavage cocktail can help prevent oxidation. Dithiothreitol (DTT) is a common choice. iris-biotech.de

Reversal of Oxidation: If oxidation to the sulfoxide does occur, it can often be reversed. Treatment with reagents like ammonium (B1175870) iodide and dimethyl sulfide (B99878) can reduce the sulfoxide back to the thioether. acs.orgiris-biotech.de

Cysteine and its derivatives can be susceptible to β-elimination, particularly when located at the C-terminus of a peptide. ug.edu.pl This reaction is base-catalyzed and leads to the formation of a dehydroalanine (B155165) residue, which can then react with piperidine from the deprotection solution to form a piperidinyl-alanine adduct. iris-biotech.de

While the S-methyl group is less electron-withdrawing than some other sulfur-protecting groups, making β-elimination less favorable, it is still a potential side reaction. Strategies to minimize this include:

Choice of Resin: Using a 2-chlorotrityl chloride resin can reduce the likelihood of β-elimination compared to Wang-type resins. chempep.comunits.it

Controlled Base Exposure: Minimizing the time the peptide is exposed to the piperidine solution during Fmoc deprotection can also help.

Impact of this compound on Peptide Elongation Kinetics and Efficiency

The incorporation of this compound generally proceeds with good efficiency and does not significantly hinder peptide elongation kinetics. The steric bulk of the S-methyl group is minimal and does not typically present a major obstacle to coupling.

However, as with any modified amino acid, the coupling efficiency can be sequence-dependent. In cases where coupling is sluggish, strategies such as double coupling (repeating the coupling step) or using more potent activation reagents like HATU can be employed to ensure complete incorporation. nih.govnih.gov Monitoring the completion of the coupling reaction using a qualitative test like the ninhydrin (B49086) test is advisable. nih.gov

Strategies for Cleavage and Deprotection of Peptides Containing S-Methyl-L-cysteine Residues

The final step in SPPS is the cleavage of the peptide from the solid support and the removal of any remaining side-chain protecting groups. For peptides containing S-methyl-L-cysteine, the cleavage cocktail must be carefully formulated to ensure the integrity of the thioether linkage.

A standard cleavage cocktail for many peptides is a mixture of trifluoroacetic acid (TFA), water, and a scavenger such as triisopropylsilane (B1312306) (TIS). nih.govnih.gov

TFA: This strong acid cleaves the peptide from acid-labile resins (e.g., Wang, Rink Amide) and removes common acid-labile side-chain protecting groups like tert-butyl (tBu) and trityl (Trt). sigmaaldrich.comthermofisher.com

Water: Acts as a scavenger for carbocations generated during deprotection. biotage.com

TIS: A highly effective scavenger for trityl and other carbocations, preventing re-attachment to sensitive residues like tryptophan and cysteine. biotage.comnih.gov

Thiol Scavengers: For peptides containing multiple cysteine or methionine residues, a thiol scavenger like 1,2-ethanedithiol (B43112) (EDT) is often included to maintain a reducing environment and prevent disulfide bond formation or other side reactions. biotage.com

Table 2: Common Cleavage Cocktails for S-Methyl-L-cysteine Containing Peptides

| Reagent Cocktail | Composition | Purpose |

| Reagent B | TFA/Phenol/Water/TIS (88:5:5:2 v/v/v/v) | General purpose, good for Trp-containing peptides. Does not prevent methionine oxidation. peptide.com |

| Reagent K | TFA/Water/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5 v/v/v/v/v) | Suitable for peptides with Cys, Met, Trp, and Tyr. thermofisher.compeptide.com |

| TFA/TIS/H₂O | (95:2.5:2.5 v/v/v) | A common general-purpose cleavage cocktail. nih.govnih.gov |

| Reagent H | TFA/Phenol/Thioanisole/EDT/H₂O/DMS/NH₄I (81:5:5:2.5:3:2:1.5 w/w) | Specifically designed to prevent methionine oxidation. acs.orgpeptide.com |

The choice of cleavage cocktail depends on the other amino acids present in the peptide sequence. For peptides containing other sensitive residues like tryptophan or multiple cysteines, a more complex cocktail with a combination of scavengers is recommended to ensure the desired product is obtained in high purity. biotage.compeptide.com After cleavage, the peptide is typically precipitated from the TFA solution by the addition of cold diethyl ether. nih.gov

Chemical Reactivity and Mechanistic Studies of N Fmoc S Methyl L Cysteine in Peptide Synthesis

Mechanistic Investigations of Fmoc Deprotection in the Presence of S-Methyl Thioether

The removal of the fluorenylmethoxycarbonyl (Fmoc) protecting group is a fundamental step in Fmoc-based SPPS, typically achieved by treatment with a secondary amine base, most commonly piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF).

The established mechanism for Fmoc deprotection is an E1cB (Elimination, Unimolecular, conjugate Base) reaction. The process is initiated by the abstraction of the acidic proton on the C9 carbon of the fluorene ring by the base. This generates a carbanion, which is stabilized by the aromatic system. Subsequently, a β-elimination occurs, leading to the cleavage of the C-O bond of the carbamate, releasing the free N-terminal amine of the peptide, carbon dioxide, and the highly reactive byproduct, dibenzofulvene (DBF). The excess amine base in the deprotection solution then acts as a scavenger, reacting with DBF to form a stable adduct, preventing it from participating in undesired side reactions. nih.govnih.gov

The S-methyl thioether side chain of N-Fmoc-S-methyl-L-cysteine is chemically robust and generally non-reactive under the basic conditions of standard Fmoc deprotection. chemscene.com Unlike cysteine residues with a free thiol group, the S-methyl group prevents the formation of a thiolate anion. Consequently, a significant side reaction associated with unprotected cysteine—the N-Fmoc→S-Fm (S-fluorenylmethyl) transprotection—does not occur. This side reaction involves the nucleophilic attack of the cysteine thiolate on the dibenzofulvene byproduct of Fmoc cleavage, leading to the unwanted alkylation of the sulfur side chain. unc.edumdpi.com As this compound lacks a free thiol, this specific mechanistic pathway is precluded.

The primary potential side reaction involving the S-methyl thioether is oxidation. Analogous to methionine, the sulfur atom is susceptible to oxidation, which can form a methionine sulfoxide (B87167) (+16 Da) or, under harsher conditions, a methionine sulfone (+32 Da). nih.govresearchgate.net While this oxidation is more commonly observed during the final acidic cleavage step, particularly in the absence of appropriate scavengers, it can also occur during synthesis due to prolonged exposure to atmospheric oxygen. researchgate.netdntb.gov.ua However, under the standard anaerobic and basic conditions of the deprotection step, significant oxidation of the thioether is not a commonly reported issue. chemscene.com

Understanding Coupling Reaction Pathways and Intermediates

The formation of a peptide bond requires the activation of the C-terminal carboxylic acid of the incoming Fmoc-amino acid, converting it into a reactive species that is susceptible to nucleophilic attack by the free N-terminal amine of the resin-bound peptide.

The most common activation methods in modern SPPS involve uronium/aminium salts, such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or carbodiimides like DIC (N,N'-diisopropylcarbodiimide), often used with an additive such as HOBt (1-hydroxybenzotriazole).

When using a coupling agent like HBTU in the presence of a tertiary base (e.g., DIPEA), the Fmoc-S-methyl-L-cysteine is converted into a reactive O-acylisourea intermediate. This rapidly rearranges to form a more stable HOBt-ester (or its equivalent, depending on the specific reagent), which is the primary acylating species. The free N-terminal amine of the peptide chain then attacks the carbonyl carbon of this activated ester, forming a tetrahedral intermediate. The collapse of this intermediate results in the formation of the new amide (peptide) bond and the release of the HOBt leaving group.

A potential side reaction during this process is guanidinylation. If the uronium/aminium coupling reagent is not fully consumed in activating the amino acid's carboxyl group, it can react directly with the free N-terminal amine of the peptide. This forms a stable guanidinium group, which irreversibly terminates the peptide chain elongation. This side reaction can be effectively suppressed by pre-activating the Fmoc-amino acid with the coupling reagent for a short period before introducing the mixture to the peptide-resin. dntb.gov.ua

Analysis of Epimerization Pathways and Their Suppression During Amino Acid Coupling

Epimerization, the loss of stereochemical integrity at the α-carbon, is a critical side reaction in peptide synthesis, as it generates diastereomeric impurities that are often difficult to separate from the desired product. springernature.comresearchgate.net Cysteine and its derivatives are known to be particularly susceptible to epimerization during the activation and coupling steps. dntb.gov.ua The analogous amino acid methionine has also been identified as having a heightened risk of racemization. researchgate.netresearchgate.net

Two primary mechanistic pathways contribute to epimerization:

Oxazolone Formation: The activated amino acid can cyclize to form a 5(4H)-oxazolone intermediate. The α-proton of this planar, quasi-aromatic ring is highly acidic and can be readily abstracted by a base. Reprotonation can occur from either face, leading to racemization of the stereocenter. This pathway is especially prevalent with base-mediated activation methods. researchgate.net

Direct Enolization: A base can directly abstract the α-proton from the activated amino acid derivative, forming an enolate intermediate. Subsequent reprotonation can again lead to a loss of the original stereochemistry. Cysteine is particularly prone to this pathway due to the electron-withdrawing nature of the sulfur atom, which increases the acidity of the α-proton. researchgate.netresearchgate.net

The conditions used for coupling have a profound impact on the extent of epimerization. Base-mediated methods using uronium reagents like HBTU with DIPEA, especially when combined with microwave heating, are known to significantly increase the rate of racemization for cysteine derivatives.

Strategies to suppress epimerization focus on minimizing the formation of the oxazolone intermediate and avoiding strongly basic conditions during coupling.

Choice of Coupling Reagent: Using carbodiimide (B86325) activators like DIC with additives such as HOBt or Oxyma Pure promotes coupling under more neutral or slightly acidic conditions, which significantly reduces racemization.

Use of Additives: Additives like HOBt and HOAt are effective at suppressing racemization by reacting with the activated intermediate to form active esters that are less prone to cyclizing into an oxazolone. dntb.gov.uaresearchgate.net

Avoiding Pre-activation: Minimizing the time the amino acid spends in its activated state before coupling can reduce the opportunity for epimerization.

The following table, adapted from literature data on various S-protected cysteine derivatives, illustrates the impact of coupling conditions on racemization.

| Fmoc-Cys Derivative | Coupling Conditions | Racemization (%) | Reference |

|---|---|---|---|

| Fmoc-Cys(Trt)-OH | DIPCDI/Oxyma | 3.3 | |

| Fmoc-Cys(Dpm)-OH | DIPCDI/Oxyma | 6.8 | |

| Fmoc-Cys(Thp)-OH | DIPCDI/Oxyma | 0.74 |

Solvent Effects on Reactivity and Side Reaction Profiles

The choice of solvent in SPPS is crucial as it must effectively solvate the resin, the growing peptide chain, and the reagents to ensure efficient reactions. The most commonly used solvents are N,N-dimethylformamide (DMF), N-methylpyrrolidone (NMP), and dichloromethane (B109758) (DCM).

N,N-Dimethylformamide (DMF): DMF is the most widely used solvent in Fmoc-SPPS. It provides good solvation for a wide range of peptide sequences and effectively swells polystyrene-based resins, making reactive sites accessible. However, DMF can slowly decompose over time to form small amounts of dimethylamine. This secondary amine can act as a base and cause premature deprotection of the Fmoc group, leading to deletion sequences or unwanted couplings.

N-Methylpyrrolidone (NMP): NMP is a more polar and often better solvating solvent than DMF, which can improve coupling yields, especially in difficult or aggregation-prone sequences. However, it is more viscous and expensive. Studies have also reported that Fmoc-protected amino acids may exhibit greater decomposition over extended periods when dissolved in NMP compared to DMF.

Dichloromethane (DCM): DCM is a good solvent for swelling polystyrene resins but is generally a poor solvent for growing peptide chains, which can lead to aggregation and incomplete reactions. It is seldom used in modern Fmoc-SPPS because it can react slowly with piperidine, forming insoluble byproducts.

Theoretical and Computational Approaches to Reaction Mechanism Elucidation

Theoretical and computational methods, particularly Density Functional Theory (DFT), have become powerful tools for elucidating the complex reaction mechanisms in peptide chemistry. These approaches provide insights into electronic structures, transition states, and reaction energetics that are often difficult to probe experimentally.

For thioether-containing amino acids like S-methyl-cysteine and its analogue methionine, computational studies have been instrumental in understanding their reactivity, particularly towards oxidation. DFT calculations have been used to investigate the one-electron oxidation of a methionine model peptide (N-acetylmethionine amide). chemscene.com These studies successfully mapped the reaction mechanism and identified potential intermediates, confirming experimental findings and revealing the contribution of protonated species to the oxidation process. chemscene.com Such calculations can determine molecular and electronic descriptors, like Mulliken charge distributions, which help predict the most reactive sites within a molecule. For instance, upon formation of a radical cation, the positive charge on the sulfur atom of methionine dipeptides increases significantly, identifying it as the likely site of oxidative attack. dntb.gov.ua

Computational methods can also be applied to study other aspects of reactivity. For example, they can be used to:

Calculate the pKa of the α-proton to predict the susceptibility of an amino acid to epimerization via the direct enolization pathway. researchgate.net

Model the transition states for peptide bond formation versus oxazolone formation to understand how different coupling reagents and additives suppress racemization.

Investigate non-covalent interactions, such as the stabilizing effect of methionine-aromatic interactions within a peptide's secondary structure. nih.gov

These theoretical insights are invaluable for predicting potential side reactions and for the rational design of optimized synthesis protocols that maximize yield and purity.

Applications of S Methyl L Cysteine Containing Peptides in Academic Research

Design and Synthesis of Methionine and Cysteine Analogs

The design of amino acid analogs is fundamental to understanding protein structure and function. S-methyl-L-cysteine is particularly valuable as a structural mimic of both methionine and cysteine.

The synthesis of peptides containing S-methyl-L-cysteine is typically achieved using the Fmoc/tBu-based solid-phase synthesis protocol. csic.es The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. N-Fmoc-S-methyl-L-cysteine is used as one of the building blocks in this process. The fluorenylmethoxycarbonyl (Fmoc) group protects the amino group of the cysteine derivative, preventing unwanted reactions during the coupling of the next amino acid in the sequence. chemimpex.comrsc.org This protecting group is base-labile and is removed with a reagent like piperidine (B6355638) before the next coupling cycle. csic.esrsc.org

One of the primary applications in this area is the use of S-methyl-L-cysteine as a non-oxidizable isostere for methionine. Methionine's thioether side chain is susceptible to oxidation to methionine sulfoxide (B87167), which can alter a peptide's or protein's structure and function. By replacing methionine with S-methyl-L-cysteine, researchers can create peptide analogs that are resistant to oxidative damage, a critical feature for developing stable therapeutic peptides and for simplifying the handling of synthetic proteins. ksu.edu.sa

Furthermore, the S-methyl group effectively "protects" the cysteine thiol, preventing the formation of undesired disulfide bonds during synthesis and purification. Unlike other cysteine-protecting groups that require specific, often harsh, cleavage conditions, the S-methyl group is stable throughout the synthesis. sigmaaldrich.com This makes this compound a useful tool for introducing a residue that is structurally similar to a protected cysteine but with different chemical reactivity.

| Amino Acid | Side Chain | Key Feature | Role in Peptide Design |

|---|---|---|---|

| Cysteine | -CH₂-SH | Reactive thiol, forms disulfide bonds | Structural crosslinks, bioconjugation site |

| Methionine | -CH₂-CH₂-S-CH₃ | Thioether, prone to oxidation | Often involved in binding, start codon |

| S-methyl-L-cysteine | -CH₂-S-CH₃ | Stable thioether, non-oxidizable | Methionine mimic, stable cysteine analog |

Development of Peptidomimetics with Enhanced Stability or Specific Biological Functions

Peptidomimetics are compounds designed to mimic natural peptides but with improved properties, such as enhanced stability against enzymatic degradation and better bioavailability. nih.govlifechemicals.com The incorporation of modified amino acids like S-methyl-L-cysteine is a key strategy in peptidomimetic design. chemimpex.com

Peptides in biological systems are often rapidly degraded by proteases, limiting their therapeutic potential. One common approach to increase proteolytic resistance is N-alkylation, specifically N-methylation, of the peptide backbone. nih.gov While S-methyl-L-cysteine involves modification of the side chain, its inclusion can also contribute to stability. The steric bulk and altered chemical nature of the non-canonical side chain can hinder the approach of proteases, thereby slowing the rate of degradation.

Research has focused on creating N-methylated cysteine derivatives for inclusion in peptides to enhance stability. nih.govnih.gov For instance, the synthesis of Fmoc-N-Me-Cys(StBu)-OH has been optimized for use in SPPS to generate peptides with N-methylated cysteine residues. nih.govnih.gov These modifications can significantly improve the pharmacokinetic profile of peptide-based drugs. The principles guiding the use of N-methylated cysteine can be extended to understand the utility of side-chain methylated versions like S-methyl-L-cysteine. Both modifications alter the peptide's structure and properties to enhance its drug-like characteristics. nih.govqub.ac.uk

Beyond stability, incorporating S-methyl-L-cysteine can fine-tune the biological activity of a peptide. By replacing a native cysteine or methionine, researchers can probe the role of that specific residue in receptor binding or enzymatic activity. If the analog maintains or enhances activity while resisting oxidation or unwanted disulfide bonding, it represents a significant improvement in the peptide's design. chemimpex.com

Role in Protein Engineering and Directed Evolution Studies

Protein engineering aims to create new proteins with desired properties or functions. This can be achieved through rational design or directed evolution. umn.edu The incorporation of S-methyl-L-cysteine via synthetic methods provides a powerful tool for rational protein design.

A key challenge in protein engineering is ensuring stability. Introducing disulfide bonds by mutating residues to cysteine is a common strategy to stabilize protein structures. ksu.edu.sa However, incorrect disulfide pairing can lead to misfolding and aggregation. Using S-methyl-L-cysteine allows engineers to introduce a residue with similar steric properties to cysteine without the complication of disulfide bond formation. This can be used to fill hydrophobic cores or stabilize tertiary structures without introducing unwanted reactivity. nih.gov

In directed evolution, large libraries of protein variants are generated and screened for a desired function. twistbioscience.comyoutube.com While this method is powerful, it can be time- and labor-intensive. Rational design using non-canonical amino acids can sometimes bypass the need for extensive screening. For example, to create a bleach-tolerant version of the protease subtilisin, an oxidation-sensitive methionine near the active site was replaced with other amino acids. ksu.edu.sa Substituting it with S-methyl-L-cysteine would be a logical design choice to confer oxidative stability while maintaining the approximate size and character of the original side chain. This approach allows for the creation of modified proteins with enhanced stability or activity for various biotechnological applications. chemimpex.com

Utilization in Bioconjugation Strategies for Functionalized Peptides

Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule like a protein or peptide. nih.gov The thiol group of cysteine is the most common target for site-specific modification in proteins due to its unique nucleophilicity. ucl.ac.ukmdpi.com Numerous chemical methods have been developed to selectively label cysteine residues with probes, drugs, or other functional moieties. acs.org

The use of this compound in peptide synthesis plays a unique role in this context. By incorporating S-methyl-L-cysteine, a specific cysteine position within a peptide sequence is effectively "masked" from conjugation reactions that target free thiols. nih.gov This allows for precise control over which cysteine residues in a multi-cysteine peptide are available for modification. A researcher could design a peptide with one standard cysteine and one S-methyl-L-cysteine; only the standard cysteine would react with a thiol-specific reagent, enabling site-selective functionalization.

This strategy is valuable for:

Creating defined peptide-drug conjugates: Ensuring a drug is attached to a specific location on a peptide.

Dual-labeling studies: Attaching two different labels to a peptide at distinct sites. researchgate.net

Controlling peptide cyclization: Directing disulfide bond formation between specific cysteine residues while others remain protected.

While the S-methyl group itself is generally not used as a conjugation handle, its presence as a stable protecting group is integral to these advanced bioconjugation strategies. acs.org

Exploration in Research on Protein Modifications and Sulfur Metabolites

S-methyl-L-cysteine and its derivatives are not just synthetic tools; they are also naturally occurring compounds involved in sulfur metabolism. tandfonline.com This amino acid is found in plants like garlic and onions and has been studied for its potential health benefits. nih.gov

In metabolic research, S-methyl-L-cysteine is explored as a sulfur metabolite. Sulfur-containing amino acids are essential for numerous cellular processes, including protein synthesis, methylation, and the production of antioxidants like glutathione. nih.govcambridge.org Studies on organisms under L-cysteine deprivation have shown a significant accumulation of intracellular S-methylcysteine. nih.gov This suggests that S-methylcysteine synthesis may be part of a response pathway to cope with amino acid stress.

Research in this area also investigates post-translational modifications (PTMs) of proteins involving sulfur-containing amino acids. researchgate.net While methylation of cysteine's sulfur atom is not a common PTM in the same way as phosphorylation or acetylation, studying the effects of incorporating S-methyl-L-cysteine into proteins can provide insights into how modifications to sulfur-containing residues impact protein function and cellular redox status. nih.govcambridge.org The metabolic pathway where methionine is converted to S-adenosylmethionine (SAM), the universal methyl donor, which then leads to homocysteine and subsequently cysteine, highlights the intricate links within sulfur amino acid metabolism. wikipedia.org Understanding the role of metabolites like S-methyl-L-cysteine provides a more complete picture of these vital biochemical pathways.

| Section | Application Area | Key Finding/Use of S-Methyl-L-cysteine Peptides | Primary Benefit |

|---|---|---|---|

| 6.1 | Analog Synthesis | Used as a building block (this compound) in SPPS. | Creates non-oxidizable methionine mimics and stable cysteine analogs. chemimpex.com |

| 6.2 | Peptidomimetics | Incorporated to improve peptide stability against enzymatic degradation. | Enhances pharmacokinetic properties for therapeutic development. nih.govlifechemicals.com |

| 6.3 | Protein Engineering | Rationally designed into proteins to replace oxidation-sensitive residues. | Improves protein stability and function without extensive screening. ksu.edu.sa |

| 6.4 | Bioconjugation | Acts as a masked cysteine to direct site-specific modification at other free thiols. | Enables precise, controlled functionalization of peptides. nih.govucl.ac.uk |

| 6.5 | Metabolism Research | Studied as a natural sulfur metabolite and its role in cellular stress responses. | Provides insight into sulfur amino acid pathways and redox control. tandfonline.comnih.gov |

Future Research Directions and Innovations in N Fmoc S Methyl L Cysteine Chemistry

Development of Novel Protecting Group Strategies for Orthogonal Synthesis Approaches

The principle of orthogonality is fundamental to modern peptide synthesis, allowing for the selective removal of protecting groups without affecting others. In the context of N-Fmoc-S-methyl-L-cysteine, the S-methyl group acts as a permanent protecting group for the thiol functionality. Future research is focused on developing novel protecting group strategies for other functional groups within a peptide that are fully compatible with the Fmoc-based synthesis of S-methyl-cysteine-containing peptides.

The standard Fmoc/tBu (tert-butyl) strategy relies on the base-lability of the Nα-Fmoc group and the acid-lability of side-chain protecting groups. The challenge lies in creating more complex, multi-functional peptides where several amino acid side chains must be deprotected in a specific order. This requires an expanded toolbox of orthogonal protecting groups that can be removed under highly specific and mild conditions, leaving the S-methyl thioether and other groups intact.

Key areas of development include:

Photolabile Groups: Protecting groups that can be cleaved with light of a specific wavelength offer precise spatial and temporal control over deprotection.

Enzyme-Labile Groups: The use of protecting groups that are removed by specific enzymes introduces a high degree of selectivity, mimicking biological processes.

Fluoride-Labile Groups: Silyl-based protecting groups, removed by fluoride ions, provide another layer of orthogonality.

The goal is to create a suite of protecting groups that allows for the regioselective formation of other modifications, such as phosphorylation, glycosylation, or lipidation, on a peptide chain that also includes S-methyl-L-cysteine.

| Protecting Group Class | Cleavage Condition | Orthogonality with Fmoc/tBu | Potential Application with S-Methyl-Cysteine Peptides |

| Alloc (Allyloxycarbonyl) | Pd(0) catalyst | Yes | Selective deprotection of Lys or Orn for branching or labeling. |

| Mtt (4-Methyltrityl) | Dilute TFA | Yes | Selective deprotection of Lys, His, or Cys(SH) side chains. |

| ivDde (1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) | 2% Hydrazine in DMF | Yes | On-resin modification and cyclization via side chains. |

| Npys (3-Nitro-2-pyridinesulfenyl) | Thiol reagents | Yes | On-resin disulfide bond formation with another free cysteine. |

Advancements in Automated Synthesis Protocols for Complex Sequences

Automated solid-phase peptide synthesis (SPPS) has revolutionized the production of peptides. However, the synthesis of complex sequences, particularly those containing modified or N-methylated amino acids, can be challenging. This compound, while structurally similar to other amino acids, can present its own challenges in automated protocols.

Research is advancing automated synthesis protocols to improve the incorporation of such modified residues. This includes:

Optimized Coupling Reagents: While standard coupling reagents are effective, difficult couplings, such as those following a bulky or N-methylated residue, may require more potent activators like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to ensure complete reaction and prevent deletion sequences. nih.govuci.edu

Microwave-Assisted SPPS: The application of microwave energy can accelerate both deprotection and coupling steps, reducing synthesis time and potentially improving the purity of the crude peptide by minimizing side reactions.

Real-Time Monitoring: The integration of real-time monitoring techniques into synthesizers allows for the detection of incomplete reactions. The system can then automatically extend reaction times or perform a second coupling to ensure the highest possible yield and purity of the final product.

These advancements are crucial for the efficient synthesis of long and complex peptides incorporating S-methyl-L-cysteine, enabling researchers to access novel peptide therapeutics and research tools. rsc.org

Exploration of New Chemical Transformations Involving the S-Methyl Thioether Group

The S-methyl thioether group of S-methyl-L-cysteine is generally considered stable and less reactive than the thiol of cysteine or even the thioether of methionine. rsc.org However, this relative stability does not preclude it from undergoing specific chemical transformations, which represents a burgeoning area of research.

Studies have examined the oxidation of the S-methyl thioether, particularly in comparison to methionine. The reaction with hydroxyl radicals (HO•), for instance, leads to one-electron oxidation at the sulfur atom. mdpi.comnih.gov The fate of this initial oxidation product depends on its local environment within the peptide backbone. nih.gov This opens up possibilities for using S-methyl-L-cysteine as a probe for oxidative stress.

Future explorations may focus on:

Selective Oxidation: Developing methods to selectively oxidize the S-methyl thioether to its corresponding sulfoxide (B87167) or sulfone. This modification would significantly alter the polarity, hydrogen bonding capacity, and steric profile of the amino acid side chain, potentially modulating peptide structure and function.

Biomimetic Reactions: The thioether in methionine is biologically activated by conversion to S-adenosylmethionine (SAM), which then acts as a versatile methyl donor. rsc.orgyoutube.com Researchers are exploring if synthetic analogues of S-methyl-L-cysteine-containing peptides could be designed to undergo similar bio-inspired transformations, potentially leading to new catalytic peptides or targeted alkylating agents.

Metal Coordination: The sulfur atom of the thioether can act as a soft ligand for certain metal ions. This property could be exploited to design peptides that bind specific metals for applications in sensing, catalysis, or the creation of structured metallopeptides.

Integration with Modern Ligation Techniques for Protein Synthesis

The chemical synthesis of large proteins is often achieved by assembling smaller, protected peptide fragments through chemical ligation techniques. Native Chemical Ligation (NCL) is the most prominent of these methods, involving the reaction between a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine to form a native peptide bond. chimia.ch

Peptides containing internal S-methyl-L-cysteine residues are fully compatible with NCL and other ligation strategies. The S-methyl group is stable to the conditions required for both the generation of peptide thioesters and the ligation reaction itself. nih.gov This allows for the precise incorporation of S-methyl-L-cysteine at any desired position within a large synthetic protein, except at the ligation junction which requires a free N-terminal cysteine thiol.

Future innovations in this area include:

One-Pot Ligation Strategies: Developing more efficient "one-pot" methods where multiple peptide fragments can be sequentially ligated in a single reaction vessel. nih.govresearchgate.net The stability of the S-methyl group is an asset in these complex, multi-step procedures.

Post-Ligation Modification: Combining ligation chemistry with other transformations to install post-translational modifications near the S-methyl-L-cysteine residue, allowing for the synthesis of highly complex and homogeneous glycoproteins, phosphoproteins, and other modified proteins.

Non-Cysteine Ligation Methods: Exploring new ligation chemistries that are not dependent on an N-terminal cysteine. The development of such methods would further expand the toolkit for protein synthesis, and the inert nature of the S-methyl group would ensure its compatibility.

Computational Design of Peptides Incorporating S-Methyl-L-cysteine for Targeted Research Applications

Computational chemistry and molecular modeling have become indispensable tools for designing peptides with specific functions. These methods allow researchers to predict how the incorporation of a non-canonical amino acid like S-methyl-L-cysteine will affect a peptide's structure, stability, and binding affinity for a biological target. nih.govmdpi.com

Future research will increasingly leverage computational design to exploit the unique properties of S-methyl-L-cysteine for various applications:

Structure Stabilization: The S-methyl group can be used to replace a cysteine residue to prevent unwanted disulfide bond formation or to replace a methionine residue to prevent oxidation. Computational tools can predict the structural consequences of these substitutions, helping to design more stable and effective peptide therapeutics. nih.gov

Modulating Binding Affinity: Molecular dynamics simulations can be used to model the interaction of an S-methyl-cysteine-containing peptide with its target protein. mdpi.com By analyzing the steric and electronic contributions of the S-methyl group to the binding interface, researchers can rationally design peptides with enhanced affinity and specificity.

Designing Membrane-Permeable Peptides: The properties of S-methyl-L-cysteine can be incorporated into algorithms used to design cell-penetrating peptides. Computational screening can identify sequences where the inclusion of this residue enhances membrane translocation, a key challenge in drug delivery. youtube.com

The synergy between computational design and chemical synthesis will accelerate the development of novel peptides incorporating S-methyl-L-cysteine for a wide range of targeted research and therapeutic applications. rsc.org

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-Fmoc-S-methyl-L-cysteine, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves introducing the Fmoc (9-fluorenylmethoxycarbonyl) group to S-methyl-L-cysteine under anhydrous conditions using Fmoc-Cl (chloride) in the presence of a base like triethylamine. Critical steps include:

- Protection : Ensure the thiol group of cysteine is methylated prior to Fmoc protection to avoid side reactions.

- Purification : Use reverse-phase HPLC with a C18 column and a gradient of acetonitrile/water (0.1% TFA) to isolate the product. Monitor purity via UV detection at 265 nm (Fmoc absorption) .

- Validation : Confirm identity using -NMR (e.g., characteristic Fmoc aromatic protons at δ 7.3–7.8 ppm) and mass spectrometry (expected [M+H] for CHNOS: 414.47 g/mol) .

Q. How should this compound be stored to maintain stability during long-term experiments?

- Methodological Answer : Store at 2–8°C in airtight, light-protected containers under inert gas (e.g., argon) to prevent oxidation and Fmoc group degradation. Lyophilized forms are more stable; reconstitute in anhydrous DMF or DMSO immediately before use. Regularly validate stability via HPLC (e.g., >97% purity over 6 months under optimal conditions) .

Q. What spectroscopic techniques are essential for characterizing this compound, and how are data interpreted?

- Methodological Answer :

- NMR : - and -NMR to confirm regiochemistry (e.g., methyl group integration at δ 2.1 ppm for S-CH).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and rule out adducts.

- FT-IR : Key stretches include C=O (Fmoc carbonyl at ~1700 cm) and S-CH (~650 cm) .

Advanced Research Questions

Q. How can conflicting NMR or MS data for this compound be resolved in structural elucidation?

- Methodological Answer :

- Data Cross-Validation : Compare observed NMR shifts with computational predictions (e.g., DFT calculations) or reference spectra from databases like SDBS.

- Isotopic Labeling : Use -labeled methyl groups to distinguish S-CH signals from impurities.

- Contradiction Analysis : If MS shows unexpected adducts (e.g., sodium or potassium), repeat ionization in negative mode or add chelating agents (e.g., EDTA) .

Q. What strategies optimize solid-phase peptide synthesis (SPPS) when incorporating this compound?

- Methodological Answer :

- Coupling Efficiency : Use HBTU/HOBt activation in DMF with 2–4 equivalents of amino acid. Monitor by Kaiser test for free amines.

- Side-Reaction Mitigation : Pre-activate the residue for 5 minutes to reduce racemization.

- Deprotection : Use 20% piperidine in DMF (2 × 5 min) to remove Fmoc without cleaving the S-methyl group .

Q. How can researchers address discrepancies in reported melting points or solubility data for this compound?

- Methodological Answer :

- Controlled Replication : Repeat measurements under standardized conditions (e.g., DSC for melting points, dynamic light scattering for solubility).

- Crystallography : Single-crystal X-ray diffraction resolves polymorphic variations affecting physical properties.

- Literature Review : Cross-reference peer-reviewed studies (e.g., Beilstein Journal protocols) and exclude non-validated sources (e.g., commercial catalogs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.